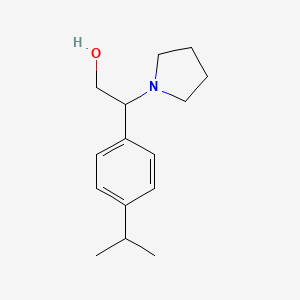
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound that features a phenyl ring substituted with an isopropyl group and a pyrrolidine ring attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-isopropylbenzaldehyde reacts with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)acetone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
作用機序
The mechanism of action of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol
- 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol
- 2-(4-Propylphenyl)-2-(pyrrolidin-1-yl)ethanol
Uniqueness
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl groups.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C15H23NO/c1-12(2)13-5-7-14(8-6-13)15(11-17)16-9-3-4-10-16/h5-8,12,15,17H,3-4,9-11H2,1-2H3 |
InChIキー |
QDZZZASAXANEAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CO)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

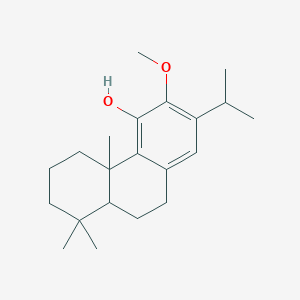
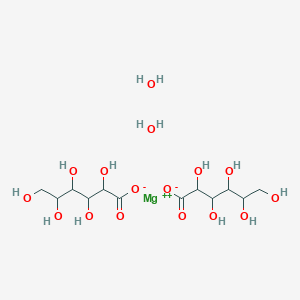
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)
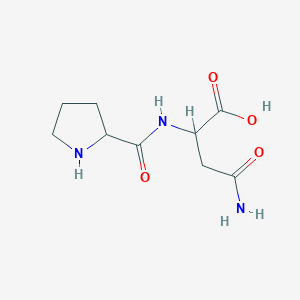

![2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-](/img/structure/B12109548.png)
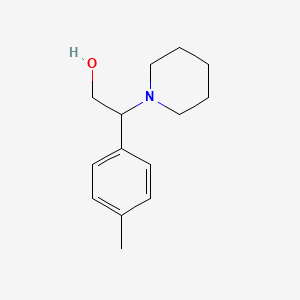
![8-Oxa-5-azoniaspiro[4.5]decane, bromide](/img/structure/B12109565.png)
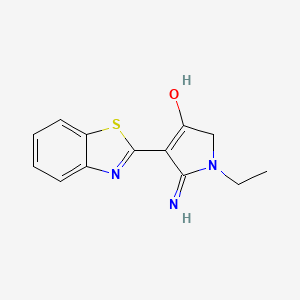


![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
